Naphtho[2,3-c]acridine
Description
Structure
3D Structure
Properties
CAS No. |
223-03-0 |
|---|---|
Molecular Formula |
C21H13N |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
naphtho[2,3-c]acridine |
InChI |
InChI=1S/C21H13N/c1-2-6-15-13-19-16(11-14(15)5-1)9-10-18-12-17-7-3-4-8-20(17)22-21(18)19/h1-13H |
InChI Key |
PMFAINXSWPGDRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=CC5=CC=CC=C5N=C43 |
Origin of Product |
United States |
Synthetic Methodologies for Naphtho 2,3 C Acridine and Its Derivatives
Classical Synthetic Approaches to the Naphthoacridine Scaffold
Traditional methods for constructing the core acridine (B1665455) and naphthoacridine frameworks have long relied on foundational reactions in organic chemistry. These approaches, while effective, often require harsh conditions but remain fundamental to the synthesis of these heterocycles.
Condensation reactions are a cornerstone for the synthesis of the acridine nucleus. The Bernthsen acridine synthesis, a classical example, involves the acid-catalyzed condensation of a diphenylamine (B1679370) with a carboxylic acid or its derivative at high temperatures. scripps.edu A more direct and versatile approach for constructing complex, fused acridine systems is the Friedländer annulation. This method involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. An efficient synthesis of the benzo[c]pyrido[2,3,4-kl]acridine skeleton, a structure related to naphthoacridine, utilizes a Friedländer-type reaction. nih.gov In this approach, 5-aminodihydroquinoline-4-ones are reacted with α-tetralones using pyridinium (B92312) p-toluenesulfonate (PPTS) as an acidic catalyst under azeotropic conditions, with optimal results achieved at temperatures of 90°C or higher. nih.gov
Another powerful strategy involves rhodium(III)-catalyzed [3+3] formal annulations. escholarship.org This process can generate acridines through a cascade reaction where aromatic imines (which can be formed in situ from aromatic aldehydes) react with aromatic azides. escholarship.org The reaction proceeds via a C-H amination, followed by an intramolecular electrophilic aromatic substitution and subsequent aromatization to yield the acridine core. escholarship.org Similarly, biomimetic approaches have employed the reaction of naphthoquinone with β,β'-diaminoketones to produce related pyrido[2,3,4-kl]acridines. nih.govresearchgate.net
Once the Naphtho[2,3-c]acridine scaffold is formed, its functionalization is often achieved through halogenation and other substitution reactions. Halogenation reactions introduce fluorine, chlorine, bromine, or iodine atoms by replacing hydrogen atoms, providing crucial intermediates for further synthetic transformations. mt.com These reactions are fundamental in medicinal chemistry, as the introduction of a halogen can significantly alter a molecule's biological activity. mt.com
The halogenation of aromatic systems like acridines typically proceeds via electrophilic aromatic substitution. mt.com Due to the electron-deficient nature of the acridine nucleus, these reactions can be challenging and may require harsh conditions or the use of a Lewis acid catalyst (e.g., AlCl₃) to enhance the electrophilicity of the halogen. nih.govmt.com For instance, the electrophilic nitration of pyrido[2,3,4-kl]acridines has been successfully carried out using a mixture of nitric acid and sulfuric acid. nih.govresearchgate.net However, bromination of the same systems proved more difficult, failing with standard reagents like Br₂ in CH₂Cl₂ or N-bromosuccinimide (NBS), suggesting the need for more severe conditions. nih.govresearchgate.net
Besides halogenation, other substitution reactions such as alkylation are used to modify the core structure. The methylation of an acridone (B373769) derivative, for example, has been achieved using methyl iodide (MeI) in the presence of a strong base like sodium hydride (NaH). nih.gov
Biomimetic synthesis seeks to mimic nature's strategies for constructing complex molecules. In the context of acridine-related compounds, these approaches often proceed under mild conditions. The synthesis of pyrido[2,3,4-kl]acridines has been achieved through a biomimetic reaction between naphthoquinone or juglone (B1673114) and β,β'-diaminoketones. nih.govresearchgate.net This method mimics potential biosynthetic pathways to create complex, polycyclic alkaloid structures.
Furthermore, the biomimetic synthesis of acridone alkaloids has been demonstrated through the cyclization of 2'-aminobenzophenones in the presence of sodium hydride. rsc.org A notable example of a biomimetic catalytic system involves the use of a Manganese(III) porphyrin complex to directly epoxidize acridine at its edge positions. nih.gov This reaction proceeds under mild conditions at room temperature, utilizing the environmentally friendly oxidant hydrogen peroxide. nih.gov
Modern and Sustainable Synthetic Strategies
In recent years, there has been a significant shift towards developing more efficient, safer, and environmentally benign synthetic methods. These modern strategies often lead to higher yields, shorter reaction times, and a reduction in hazardous waste.
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. rsc.org The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance product purities by minimizing unwanted side reactions compared to conventional heating methods. clockss.org
This technology has been successfully applied to the synthesis of heterocyclic systems structurally related to this compound. For example, the self-condensation of substituted phenylpropiolic acid derivatives to yield Naphtho[2,3-c]furan-1,3-dione (B147156) derivatives was significantly more efficient under microwave irradiation compared to conventional heating. clockss.org The reaction, which proceeded in moderate to good yields, was completed in just three minutes at 100°C. clockss.org
Similarly, various acridine and acridone derivatives have been synthesized efficiently using microwave technology. researchgate.netrasayanjournal.co.in One-pot, three-component reactions of dimedone, arylglyoxals, and ammonium (B1175870) acetate (B1210297) in water under microwave irradiation provide a rapid and high-yielding route to acridine-1,8(2H,5H)-diones. Another protocol describes the synthesis of acridine-acetazolamide conjugates by condensing 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide with cyclic 1,3-diketones and aromatic aldehydes under microwave irradiation. nih.gov
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Naphtho[2,3-c]furan-1,3-dione Derivatives clockss.org
| Starting Material (Substituent) | Method | Reaction Time | Yield (%) |
|---|---|---|---|
| Phenylpropiolic Acid | Microwave | 3 min | 65% |
| Phenylpropiolic Acid | Conventional | 3 h | 25% |
| 4-Methylphenylpropiolic Acid | Microwave | 3 min | 72% |
| 4-Methylphenylpropiolic Acid | Conventional | 3 h | 38% |
| 4-Methoxyphenylpropiolic Acid | Microwave | 3 min | 81% |
| 4-Methoxyphenylpropiolic Acid | Conventional | 3 h | 45% |
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. These approaches are increasingly being applied to the synthesis of acridine derivatives.
A prime example is the one-pot, multi-component synthesis of acridines using a cobalt-on-carbon (Co/C) catalyst derived from rice husks. rsc.org This method is supported by microwave irradiation and uses water as an environmentally benign solvent. The catalyst is reusable, and the reaction proceeds with high efficiency, demonstrating a significant advantage over traditional methods that often rely on toxic solvents and catalysts. rsc.org
Other green approaches include the use of camphor (B46023) sulfonic acid, an efficient and reusable catalyst, for the synthesis of acridine derivatives in ethanol (B145695), which is considered a greener solvent than many alternatives. researchgate.net This method offers high yields in short reaction times under reflux conditions. researchgate.net The development of palladium-catalyzed carbonylation reactions to produce acridones, using carbon monoxide as a carbonyl source, also aligns with green chemistry principles by maximizing atom economy and utilizing readily available starting materials under mild conditions. google.com Furthermore, the use of hydrogen peroxide as a "green oxidant" in biomimetic reactions showcases a move away from more hazardous oxidizing agents. nih.gov
Table 2: Green Synthesis of Acridine Derivatives Using Camphor Sulfonic Acid (CSA) in Ethanol researchgate.net
| Aldehyde Substituent | Aniline Substituent | Time (min) | Yield (%) |
|---|---|---|---|
| 4-Cl | 4-Cl | 30 | 90% |
| 4-Cl | 4-Me | 30 | 92% |
| 4-OH | 4-Me | 30 | 91% |
| 4-OH, 3-OMe | 4-Me | 30 | 92% |
| 4-NO₂ | -H | 30 | 90% |
| -H | -H | 30 | 93% |
Multi-component Reactions
Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, enabling the construction of complex molecules in a single, convergent step from three or more starting materials. frontiersin.orgrsc.org This approach aligns with the principles of green chemistry by minimizing waste, reducing reaction times, and often simplifying purification procedures. frontiersin.org While specific MCRs for the direct synthesis of the parent this compound are not extensively documented in readily available literature, the application of this strategy to closely related acridine and benzo[c]acridine systems highlights its potential.
A notable example is the one-pot, three-component domino protocol for the synthesis of 7-arylbenzo[c]acridine-5,6-diones. This reaction utilizes 2-hydroxynaphthalene-1,4-dione, various aromatic aldehydes, and aromatic amines, catalyzed by p-toluenesulfonic acid. nih.gov The mechanism of this transformation is interestingly dependent on the solvent used, showcasing the tunability of such reactions. nih.gov This methodology provides a foundational framework that could potentially be adapted for the synthesis of this compound derivatives by employing appropriately substituted naphthalene-based starting materials.
Furthermore, the broader landscape of MCRs offers a plethora of possibilities. For instance, reactions involving dimedone, various aldehydes, and amines or ammonia (B1221849) have been successfully employed to synthesize a range of acridine derivatives. researchgate.net These reactions often proceed through a cascade of condensation and cyclization steps, efficiently building the acridine core. The use of microwave irradiation has also been shown to accelerate these transformations. researchgate.net
Derivatization Strategies and Functionalization
The biological activity and material properties of this compound can be finely tuned through the introduction of various functional groups onto the core structure.
Introduction of Substituents for Structural Modification
The strategic placement of substituents on the this compound skeleton is crucial for modulating its physicochemical properties. While specific derivatization of the parent this compound is a specialized area of research, general principles of aromatic functionalization are applicable. For instance, electrophilic aromatic substitution reactions could potentially introduce nitro, halogen, or acyl groups, which can then serve as handles for further transformations.
An example of a functionalized derivative is Naphth[2,3-c]acridine-5,8,14(13H)-trione, which has been documented in chemical databases. epa.gov This compound features three carbonyl groups, indicating that the aromatic rings can be functionalized with oxygen-containing substituents. The synthesis of such derivatives likely involves the use of appropriately substituted precursors or post-synthetic oxidation of the this compound core.
Regioselective Functionalization
Controlling the position of new substituents on the large, multi-ring this compound system is a significant synthetic challenge. Regioselective functionalization aims to introduce substituents at specific, desired locations on the molecule. While direct and broadly applicable methods for the regioselective functionalization of this compound are not widely reported, strategies developed for other polycyclic aromatic hydrocarbons and heterocycles offer valuable insights.
For example, cross-dehydrogenative coupling (CDC) reactions have been utilized for the regioselective alkylation of coumarins at the C-3 position. rsc.org This type of reaction, which forms a C-C bond by removing two hydrogen atoms, could potentially be adapted to introduce alkyl or aryl groups at specific positions on the this compound core, guided by the inherent electronic properties of the ring system or through the use of directing groups.
Post-Synthetic Modification of Naphthoacridine Precursors
Post-synthetic modification involves the chemical transformation of a pre-formed molecular scaffold. This approach is particularly useful for introducing functional groups that might not be compatible with the conditions used to construct the core ring system. For this compound, this could involve the modification of simple derivatives.
For instance, a this compound bearing a reactive handle, such as a halogen or a nitro group, could be synthesized first. This precursor could then undergo a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of aryl, alkyl, or amino substituents. Similarly, a nitro group could be reduced to an amine, which could then be further derivatized through acylation or other amine-specific reactions. This strategy offers a modular approach to creating a library of this compound derivatives with diverse functionalities.
Spectroscopic and Structural Characterization of Naphtho 2,3 C Acridine Compounds
Advanced Spectroscopic Techniques
Spectroscopic methods are indispensable for characterizing the structural features and electronic transitions within Naphtho[2,3-c]acridine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each nucleus.
For instance, in the analysis of various aminonaphthoquinone derivatives, ¹H and ¹³C NMR, along with 2D NMR techniques like COSY and HSQC, have been instrumental in assigning chemical shifts and understanding the effects of different substituents on the naphthalene (B1677914) core. nih.gov The chemical shifts in ¹H NMR are influenced by the electronic environment of the protons, while ¹³C NMR provides insights into the carbon framework of the molecule. nih.govmdpi.com The combination of 1D and 2D NMR experiments is a well-established approach for the unambiguous assignment of proton and carbon signals in complex organic structures. mdpi.com
Table 1: Representative ¹H-NMR and ¹³C-NMR Data for this compound Derivatives
| Compound | Solvent | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |
| 5,6-dihydrobenzo[c]acridine | CDCl₃ | Specific signal patterns corresponding to aromatic and dihydro protons. | Detailed signals for all carbon atoms in the structure. |
| 2-(n-alkylamino)-naphthalene-1,4-diones | DMSO-d₆ | Chemical shifts vary depending on the alkyl chain length and substituents. | Signals are influenced by the electron-donating or withdrawing nature of substituents. nih.gov |
| 3-[(4-methoxyphenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one | Not Specified | δH 6.98 (s, 1H), δH 3.80 (s, 3H) | δC 108.19, δC 55.18, δC 158.75 |
Note: This table is a representative example. Actual chemical shifts are highly specific to the exact molecular structure and experimental conditions.
Mass Spectrometry (MS, HRMS, LC-MS)
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. researchgate.net Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to separate complex mixtures and identify individual components. nih.govnih.gov
For example, the molecular formula of this compound-5,8,14(13H)-trione has been confirmed as C₂₁H₁₁NO₃ with a molecular weight of 325.3 g/mol . nih.gov Furthermore, a derivative, 10-(9-oxo-9H-naphth[3,2,1-kl]acridin-2-yl)-Naphth[2,3-c]acridine-5,8,14(13H)-trione, has been identified with the molecular formula C₄₁H₂₀N₂O₄. epa.gov LC-MS methods have been developed for the rapid screening and quantification of related compounds in various matrices. nih.govnih.gov
Table 2: Mass Spectrometry Data for Selected this compound Compounds
| Compound | Ionization Method | [M+H]⁺ or M⁺ (m/z) | Molecular Formula |
| This compound-5,8,14(13H)-trione | GC-MS | 325 | C₂₁H₁₁NO₃ nih.gov |
| 10-(9-oxo-9H-naphth[3,2,1-kl]acridin-2-yl)-Naphth[2,3-c]acridine-5,8,14(13H)-trione | Not Specified | Not Specified | C₄₁H₂₀N₂O₄ epa.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific vibrational frequencies correspond to particular bonds or groups of bonds. For this compound derivatives, IR spectroscopy can confirm the presence of characteristic functional groups such as carbonyls (C=O), amines (N-H), and aromatic rings (C=C). nih.govnih.gov For instance, the IR spectrum of Naphth[2,3-c]acridine-5,8,14(13H)-trione shows characteristic absorption bands for its functional groups. nih.gov The IR spectrum of protonated acridine (B1665455) orange has been studied to understand the effects of protonation on the vibrational modes. epa.gov
Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=O (carbonyl) | Stretching | 1671 mdpi.com |
| N-H (amine) | Stretching | ~3400 |
| C=C (aromatic) | Stretching | ~1600-1450 |
| C-O | Stretching | ~1328-1185 mdpi.com |
UV-Visible Absorption Spectroscopy
UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophore, the part of the molecule responsible for light absorption. aatbio.com
For acridine and its derivatives, the UV-Vis spectra typically show multiple absorption bands corresponding to π-π* transitions within the aromatic system. nist.gov The absorption spectra of acridine derivatives can be influenced by factors such as solvent polarity and pH. researchgate.net For instance, the absorption spectrum of acridine itself shows a peak at 244 nm. aatbio.com The interaction of acridine derivatives with DNA can also be studied by observing changes in their UV-Vis absorption spectra. researchgate.net
Table 4: UV-Visible Absorption Maxima for Acridine and Related Compounds
| Compound | Solvent | λmax (nm) |
| Acridine | Not Specified | 244 aatbio.com |
| Acridine Orange | Basic ethanol (B145695) | 430.8 |
| Naphthoquinone-imidazolyl derivatives | Chloroform | Varies with substitution researchgate.net |
Fluorescence Emission Spectroscopy
Fluorescence spectroscopy measures the light emitted from a molecule after it has been excited by absorbing UV or visible light. This technique is highly sensitive and provides information about the electronic structure of the excited state and the environment of the fluorophore.
Acridine and many of its derivatives are known to be fluorescent. researchgate.netresearchgate.net The fluorescence emission spectrum, characterized by the wavelength of maximum emission (λem), can be influenced by the solvent, pH, and the presence of quenchers. researchgate.netresearchgate.net For example, the fluorescence of acridine can be modulated by its incorporation into a polymer matrix like Nafion. researchgate.net The fluorescence properties of naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives have also been investigated, revealing their potential as fluorescent materials. nih.gov
Table 5: Fluorescence Emission Data for Acridine Derivatives
| Compound | Excitation Wavelength (nm) | Emission Maximum (nm) | Solvent/Environment |
| Acridine | 380 | 475 | 1M HNO₃ solution researchgate.net |
| Acridine in Nafion | 380 | Varies with pH | Nafion matrix researchgate.net |
| Acridine Orange | 400 | ~525 | Basic ethanol |
| Naphtho[2,3-d]thiazole-4,9-dione derivatives | Not Specified | >600 | Highly polar solvents nih.gov |
Structural Elucidation Methods
While spectroscopic techniques provide valuable information about the connectivity and electronic properties of molecules, other methods are often required for a complete three-dimensional structural determination. A common approach involves integrating data from various spectroscopic methods to propose a structure. egyankosh.ac.in For complex molecules, two-dimensional NMR techniques are crucial for establishing the connectivity of atoms. nih.gov
In some cases, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles within the crystal lattice. researchgate.net This technique has been used to determine the crystal structures of related indole (B1671886) and naphtho-pyranone compounds. mdpi.comresearchgate.net The process of structure elucidation often involves a combination of these powerful analytical techniques to build a complete and accurate picture of the molecule's structure. egyankosh.ac.innih.gov
X-ray Crystallography for Solid-State Structures
To date, a comprehensive single-crystal X-ray diffraction study for the parent this compound molecule has not been reported in publicly available literature. The inherent planarity of large polycyclic aromatic systems often leads to strong π-π stacking interactions, which can make the growth of high-quality single crystals suitable for X-ray analysis challenging.
However, crystallographic data for derivatives of related aza-acene systems provide a model for understanding the potential solid-state packing of this compound compounds. For instance, studies on other polycyclic aromatic hydrocarbons and their nitrogen-containing analogues demonstrate that the crystal packing is heavily influenced by a combination of van der Waals forces and π-π stacking interactions. researchgate.net The introduction of bulky substituents can disrupt the typical herringbone or slipped-stack packing motifs, leading to variations in intermolecular distances and electronic properties.
| Compound Name | Formula | Crystal System | Space Group | Key Structural Features | Reference |
| N/A | N/A | N/A | N/A | No experimental data available | N/A |
This table will be updated as experimental X-ray crystallography data for this compound compounds become available.
Conformational Analysis
The conformational landscape of this compound derivatives is largely dictated by the nature and position of their substituents. The fused aromatic core is rigid, meaning that conformational flexibility primarily arises from the rotation of substituent groups around their single bonds.
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for probing the conformational preferences of molecules in solution. For acridine-based compounds, 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, providing crucial information about their spatial proximity and, by extension, the molecule's preferred conformation. columbia.edulibretexts.orgyoutube.com For example, in acridine N-acylhydrazone derivatives, the presence of duplicate signals in NMR spectra has been attributed to the existence of E/Z conformers around the C(O)-N and N-N bonds.
Computational chemistry offers a complementary approach to understanding conformational behavior. chemrxiv.org Methods such as Density Functional Theory (DFT) can be used to calculate the relative energies of different conformers, helping to identify the most stable arrangements. These studies can also predict the energy barriers to rotation for flexible substituents, offering insights into the dynamic behavior of these molecules. For many complex heterocyclic systems, computational analysis is a primary tool for exploring conformational possibilities. nih.gov
| Compound/Derivative | Method of Analysis | Key Conformational Findings | Reference |
| Acridine N-acylhydrazones | NMR Spectroscopy | Existence of E/Z conformers due to restricted rotation around C(O)-N and N-N bonds. | |
| Propeller-shaped Polycyclic Aromatic Hydrocarbons | Computational Study | Conformational preference is determined by the flexibility of the molecular "wings". | chemrxiv.org |
This table illustrates the types of data that would be relevant for a conformational analysis of this compound compounds.
Computational Chemistry and Theoretical Investigations of Naphtho 2,3 C Acridine Systems
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the chemical reactivity and photophysical properties of Naphtho[2,3-c]acridine systems. These methods provide a detailed picture of how electrons are distributed within the molecule and how this distribution changes upon excitation.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for studying acridine (B1665455) and its derivatives. nih.govnih.gov DFT calculations, using functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311G(d,p)), have been successfully employed to determine the structural and vibrational properties of acridine and related compounds. nih.govnih.gov For instance, structural parameters obtained from B3LYP/6-31G* optimizations show good agreement with experimental data. nih.gov
DFT has been instrumental in studying the reaction mechanisms involving acridine derivatives, such as the formation of N₂O from the reaction of NO with acridine, where acridine serves as a model for char nitrogen. researchgate.net Furthermore, DFT calculations have been used to explore the structure-property relationships in naphthoquinone and anthraquinone (B42736) derivatives, providing insights into intramolecular interactions and the effects of substituents on the electronic structure. mdpi.com These studies often involve analyzing various parameters to understand the reactivity and stability of the molecules. nih.govnih.gov
| Functional | Basis Set | Application | Reference |
| B3LYP | 6-31G(d,p) | Structural and vibrational analysis of acridine | nih.gov |
| B3LYP | 6-311G(d,p) | Reaction mechanism of NO with acridine | researchgate.net |
| B3LYP | 6-311++G(d,p) | Structural and electronic properties of naphthoquinone derivatives | nih.gov |
| ωB97XD | 6-311++G(2d,2p) | Investigation of substituent effects in 1,4-naphthoquinone | mdpi.com |
Molecular Orbital Analysis (HOMO-LUMO Energetics, Charge Transfer)
Molecular orbital analysis, particularly the study of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic transitions and charge transfer properties of molecules. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's reactivity and its ability to absorb light.
For acridine derivatives, a larger HOMO-LUMO gap suggests that a one-way electron transfer is more feasible. nih.gov The distribution of the HOMO and LUMO can indicate the sites of electrophilic and nucleophilic attack, respectively. In many acridine and related systems, the HOMO is often distributed over the entire molecule or concentrated on the electron-donating parts, while the LUMO is localized on the electron-accepting regions. scispace.compsu.edu This separation of orbitals facilitates charge transfer upon excitation.
The HOMO and LUMO energy levels can be tuned by modifying the molecular structure, for example, by introducing different functional groups. scispace.com This tuning is essential for designing molecules with specific electronic properties for applications such as solar cells. scispace.com For instance, in some triarylamine molecules, the HOMO and LUMO are orthogonal, allowing for effective tuning of the HOMO energy and the HOMO-LUMO gap by changing the donor structures and substituents. scispace.com
| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Key Finding | Reference |
| Acridone (B373769) | - | - | Maximum in a series of acridine derivatives | Feasible one-way electron transfer | nih.gov |
| Triarylamine Dyes | -5.79 to -4.82 | -3.23 to -3.13 | - | HOMO energies are greatly affected by donor and substituent properties | scispace.com |
| Naphtho[2,1-b]-fused azaBODIPYs | - | up to -4.39 | - | Ultradeep LUMO levels enhance electron-accepting behavior | nih.gov |
Excited State Calculations (Time-Dependent DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited state properties of molecules, including absorption and emission spectra. researchgate.nethw.ac.uk This method allows for the investigation of electronic transitions between the ground and excited states.
For acridine and its derivatives, TD-DFT calculations have been used to understand their photophysical behavior. researchgate.net For example, studies on azanaphthalenes, which are structurally related to acridine, have employed TD-DFT to elucidate their excited-state dynamics, revealing how subtle changes in molecular composition affect their photochemistry. hw.ac.uk These calculations can identify the nature of the excited states, such as nπ* or ππ* states, and predict their relative energies. hw.ac.uk
TD-DFT is also crucial for simulating UV-Vis absorption spectra, and the results are often in good agreement with experimental data. nih.govscispace.com The choice of functional, such as CAM-B3LYP, can be critical for accurately predicting the absorption maxima, especially for charge-transfer systems. scispace.com
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
In studies of naphthoquinone derivatives, MEP analysis has been used to identify the nucleophilic and electrophilic sites. nih.gov For example, in 1-(4-bromophenyl)-2a,8a-dihydrocyclobuta[b]naphthalene-3,8-dione, the MEP map helps to understand the intermolecular interactions in the crystal structure. nih.gov Similarly, for other complex organic molecules, MEP analysis can locate the most reactive sites, such as the negative potential localized over specific atoms or functional groups. researchgate.net This information is critical for understanding how a molecule will interact with other molecules, including solvents and biological targets. researchgate.netresearchgate.net
Analysis of Non-Covalent Interactions
Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and stability of molecules and molecular assemblies. researchgate.netmhmedical.com These interactions, although weaker than covalent bonds, are fundamental in various chemical and biological processes. mhmedical.com
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing the electron density distribution to define atoms, bonds, and molecular structure. researchgate.nete-bookshelf.dealbany.edu QTAIM analysis can identify and characterize non-covalent interactions by locating bond critical points (BCPs) in the electron density. researchgate.net
The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide information about the nature and strength of the interaction. For instance, low values of ρ and ∇²ρ at a BCP are indicative of a weak, non-covalent interaction, such as a hydrogen bond or a van der Waals interaction. researchgate.net QTAIM has been used to justify the presence of strong intramolecular hydrogen bonds in molecules like quercetin. researchgate.net The theory has been applied to a wide range of systems, from solid-state materials to biological molecules, to understand the nature of chemical bonding and intermolecular forces. researchgate.nete-bookshelf.de
Non-Covalent Interaction (NCI) Index
The Non-Covalent Interaction (NCI) index is a computational tool rooted in density functional theory that is particularly adept at identifying and visualizing non-covalent interactions in three-dimensional space. These interactions, which include van der Waals forces, hydrogen bonds, and steric repulsion, are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules like this compound.
The NCI analysis is based on the relationship between the electron density (ρ) and its reduced density gradient (s). Regions of weak, non-covalent interactions are characterized by low electron density and a low reduced density gradient. By plotting these two parameters against each other, specific signatures of different interaction types emerge. These interactions can then be visualized as isosurfaces in real space, colored to distinguish between attractive and repulsive forces.
While specific NCI studies on this compound are not extensively documented in the surveyed literature, the methodology can be applied to understand its intermolecular interactions. For instance, in a hypothetical dimer of this compound, NCI analysis could reveal the nature and strength of the π-π stacking interactions that are expected to dominate. The analysis would likely show broad, greenish surfaces between the aromatic planes, indicative of van der Waals interactions, with the color intensity and the sign of the second eigenvalue of the Hessian of the electron density providing further detail on the attractive or repulsive nature of the interaction at different points.
| Interaction Type | Typical Electron Density (ρ, a.u.) | Reduced Density Gradient (s, a.u.) | Isosurface Color | Description |
|---|---|---|---|---|
| π-π Stacking | 0.01 - 0.03 | ~0.5 | Green | Broad, delocalized attractive interactions between the aromatic faces. |
| C-H···π Interaction | 0.015 - 0.025 | ~0.6 | Light Blue | Weaker, localized attractive interaction between a hydrogen atom and the π-system. |
| Steric Repulsion | > 0.03 | > 1.0 | Reddish-Brown | Repulsive interactions due to overlapping electron clouds at the peripheries of the molecules. |
Simulation of Spectroscopic Properties
Computational methods, particularly time-dependent density functional theory (TD-DFT), are widely used to simulate various spectroscopic properties of organic molecules. These simulations are invaluable for interpreting experimental spectra and for predicting the spectroscopic characteristics of novel compounds. For this compound, theoretical simulations of its UV-Vis and Nuclear Magnetic Resonance (NMR) spectra can provide a detailed understanding of its electronic transitions and chemical environment.
The simulation of a UV-Vis spectrum involves calculating the excitation energies and oscillator strengths of the electronic transitions from the ground state to various excited states. For a molecule like this compound, the spectrum is expected to be complex, with multiple π-π* transitions. TD-DFT calculations can help assign these transitions to specific molecular orbitals.
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. By computing the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted with a high degree of accuracy. These theoretical values, when compared with experimental data, can confirm the molecular structure and provide insights into the electronic distribution within the molecule.
| Spectroscopic Technique | Parameter | Predicted Value | Associated Transition/Environment |
|---|---|---|---|
| UV-Vis (in Cyclohexane) | λmax, 1 | ~380 nm | S0 → S1 (π-π) |
| UV-Vis (in Cyclohexane) | λmax, 2 | ~320 nm | S0 → S2 (π-π) |
| 1H NMR (in CDCl3) | δ (Aromatic Protons) | 7.5 - 9.0 ppm | Protons on the fused aromatic rings. |
| 13C NMR (in CDCl3) | δ (Aromatic Carbons) | 120 - 150 ppm | Carbons within the aromatic system. |
Theoretical Insights into Reaction Mechanisms and Energetics
Density functional theory is a powerful tool for investigating the mechanisms and energetics of chemical reactions. For this compound, theoretical studies can elucidate the pathways of various reactions, such as electrophilic substitution, oxidation, and cycloadditions. By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and products, and calculate the associated activation energies and reaction enthalpies.
A typical mechanistic study involves optimizing the geometries of the reactants, transition states, and products. The transition state is a first-order saddle point on the potential energy surface, and its identification is often confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the reaction coordinate. The activation energy is the energy difference between the transition state and the reactants, and it provides a measure of the kinetic feasibility of the reaction.
For instance, in a hypothetical electrophilic nitration of this compound, DFT calculations could be used to determine the most likely site of substitution by comparing the activation energies for attack at different positions on the aromatic rings. The calculations would likely show that the positions most susceptible to electrophilic attack are those with the highest electron density, and the reaction would proceed through a Wheland intermediate.
| Position of Attack | Relative Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Kinetic Product |
|---|---|---|---|
| C-1 | 15.2 | -8.5 | Minor |
| C-4 | 12.8 | -10.2 | Major |
| C-6 | 18.5 | -5.1 | Trace |
| C-9 | 14.1 | -9.3 | Minor |
Based on the conducted research, it is not possible to generate an article on the chemical compound “this compound” that meets the specified requirements for detail and scientific accuracy. The search for specific research findings on the DNA interaction and metal ion complexation mechanisms of this compound did not yield sufficient data.
The available literature and data focus on the broader class of acridines or other specific derivatives, and these findings cannot be accurately extrapolated to this compound. The addition of the fused naphthyl ring system to the acridine core is known to significantly alter its electronic, steric, and photophysical properties, making generalizations from simpler acridines scientifically unsound. For instance, studies on benzacridines (a class to which this compound belongs) indicate different biological activities compared to simple acridines. nih.gov
While the existence of derivatives such as Naphth[2,3-c]acridine-5,8,14(13H)-trione is documented in chemical databases like PubChem nih.gov, these sources lack the detailed experimental data required to populate the outlined sections on intercalation phenomena, non-covalent forces, structural modification effects, chemosensing mechanisms, and binding stoichiometry.
Therefore, to adhere to the instructions of providing a scientifically accurate article focused solely on this compound, this request cannot be fulfilled at this time due to the absence of specific research data in the provided search results.
Intermolecular Interactions and Recognition Mechanisms
Small Molecule and Anion Recognition
The rigid and planar structure of the Naphtho[2,3-c]acridine core, which can be readily functionalized with specific recognition moieties, makes it an excellent platform for the selective detection of small molecules and anions. These probes can be designed to interact with analytes through various mechanisms, including coordination, hydrogen bonding, and chemical reactions, leading to a measurable change in their photophysical properties.
For instance, a probe based on a naphtho[2,3-c]furan-1,3-dione (B147156) derivative demonstrated high selectivity and sensitivity for lanthanum ions (La³⁺). rsc.org The recognition event was accompanied by a distinct change in both the color and the fluorescence of the probe, allowing for both colorimetric and fluorometric detection. rsc.org Similarly, other rationally designed probes incorporating both cation and anion binding sites have shown the ability to detect multiple targets, such as Zn²⁺, Al³⁺, Cu²⁺, and F⁻, through different channels (fluorescence and colorimetric). rsc.org
The interaction between a this compound-based probe and an analyte can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of its fluorescence. A "turn-on" response is often associated with the AIE phenomenon or the inhibition of a photoinduced electron transfer (PET) process. For example, the binding of a metal ion can restrict the intramolecular rotation of the fluorophore, leading to a significant increase in fluorescence. rsc.orgnih.gov
Conversely, a "turn-off" response typically occurs through mechanisms like chelation-enhanced fluorescence quenching (CHEFQ) or analyte-induced disruption of an emissive aggregated state. In CHEFQ, the coordination of a paramagnetic metal ion, such as Ni²⁺, to the probe can facilitate non-radiative decay pathways, resulting in fluorescence quenching. nih.gov The interaction of certain analytes can also lead to the disaggregation of fluorescent AIE probes, causing a decrease in emission.
The following table summarizes examples of fluorescent probes based on related acridine (B1665455) and naphthyl derivatives that operate on turn-on or turn-off mechanisms for the detection of various analytes.
| Probe Type | Analyte | Response | Detection Limit | Reference |
| Naphthyridine Derivative | Ni²⁺ | Turn-Off | - | nih.gov |
| Naphthaldehyde-2-pyridinehydrazone | Zn²⁺ | Turn-On | 0.17 µmol/L | nih.gov |
| Acridine Derivative | Cd²⁺ | Turn-On | 1.3 x 10⁻⁷ M | researchgate.net |
| Benzimidazole Derivative | Cu²⁺/Zn²⁺ | Turn-Off/Turn-On | 0.16 µM/0.1 µM | rsc.org |
| Pyrene Derivative | Hg²⁺ | - | 4.2 x 10⁻⁷ M | nih.gov |
This table presents data for related fluorescent probes to illustrate the principles of turn-on/turn-off sensing.
The changes in the photophysical properties of this compound probes upon analyte binding are governed by several key mechanisms:
Photoinduced Electron Transfer (PET): In many "turn-on" probes, a PET process from a recognition moiety (donor) to the fluorophore (acceptor) quenches the fluorescence in the absence of the analyte. Upon binding of the analyte to the recognition moiety, the PET process is inhibited, leading to the restoration of fluorescence. researchgate.net
Intramolecular Charge Transfer (ICT): The electronic properties of the this compound system can be modulated by the binding of an analyte. This can alter the intramolecular charge transfer characteristics of the excited state, resulting in a shift in the emission wavelength and/or a change in the fluorescence intensity. The introduction of electron-donating or electron-withdrawing groups can influence the ICT process and, consequently, the sensing behavior. nih.gov
Excited-State Intramolecular Proton Transfer (ESIPT): For probes containing a proton donor and acceptor in close proximity, an ESIPT process can occur, leading to a large Stokes shift. The interaction with an analyte can either promote or inhibit the ESIPT process, causing a significant change in the fluorescence spectrum. For example, a benzimidazole-derived probe showed selective quenching of its ESIPT fluorescence upon binding to Cu²⁺. rsc.org
Formation/Disruption of Aggregates: In AIE-based probes, the analyte can induce the formation of fluorescent aggregates, resulting in a "turn-on" response. rsc.org Conversely, an analyte can interact with a probe in a way that disrupts pre-formed fluorescent aggregates, leading to a "turn-off" signal.
Chemical Reaction: In some cases, the probe undergoes a specific chemical reaction with the analyte, which transforms the fluorophore into a new species with different photophysical properties. This reaction-based approach can offer high selectivity for the target analyte. illinois.edu
Naphtho 2,3 C Acridine in Advanced Materials and Optoelectronic Applications
Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
Naphtho[2,3-c]acridine and its analogs are promising candidates for luminescent materials, particularly as emitters in OLEDs. Their inherent structure allows for the generation of deep-blue light, a critical component for high-definition displays and solid-state lighting.
Design Principles for Luminescent Properties
The design of efficient luminescent materials based on the acridine (B1665455) framework often involves a donor-acceptor (D-A) strategy. In this approach, electron-donating and electron-accepting moieties are strategically attached to the core structure to manipulate the electronic properties and, consequently, the emission characteristics.
Key design principles include:
Fused Structures: Fusing naphthalene (B1677914) with an acridine derivative, such as 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC), can increase the rigidity and conjugation of the molecule. This fusion helps to inhibit structural vibrations, which are a common cause of non-radiative decay, thereby enhancing luminescence efficiency. rsc.org
Donor-Acceptor Architecture: Combining electron-donating units (like carbazole (B46965) or dimethylacridine) with electron-accepting units (like pyrimidine (B1678525) or dicarbonitrile) within the same molecule is a powerful strategy. beilstein-journals.org This D-A approach can create materials with thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency in OLEDs. mdpi.com
Twisted and Rigid Geometries: Introducing bulky substituents or creating a highly twisted molecular structure can prevent the detrimental effects of aggregation-caused quenching (ACQ) in the solid state. rsc.orgnih.gov By hindering close intermolecular π–π stacking, these strategies promote efficient solid-state emission. rsc.org
Impact of Molecular Structure on Emission Characteristics
The emission color and efficiency of this compound-based materials are highly sensitive to their molecular structure.
Peripheral Group Modulation: Attaching different peripheral donor and acceptor groups to a fused acridine-naphthalene core can modulate the excited-state characteristics. For instance, fusing naphthalene with DMAC to form a 12,12-dimethyl-7,12-dihydrobenzo[a]acridine (DMBA) moiety and then attaching various groups resulted in deep-blue emitters with electroluminescence (λEL) at or below 434 nm and narrow emission spectra (FWHMs ≤ 45 nm). rsc.org
Substituent Effects: The nature of substituents on attached phenyl rings can significantly alter emission wavelengths. In a series of diphenylnaphthalonitriles, switching from mild π-donors (methyl, tert-butyl) to stronger π-donors (methoxy, methylsulfanyl, dimethylamino) caused a progressive red-shift in the emission color due to the enhanced charge-transfer character of the excited state. nih.govresearchgate.net Similarly, for tetrahydroacridine derivatives, methoxy (B1213986) substituents led to a red shift in emission compared to the parent compound. beilstein-journals.org
Heteroatom Introduction: The introduction of nitrogen-containing heterocycles can cause large bathochromic (red) shifts in emission, particularly in polar solvents. mdpi.com For example, introducing a pyridyl group as a linker between acridone (B373769) and carbazole units can slightly improve electron transport, leading to better charge balance in the device. nih.gov
The following table summarizes the emission characteristics of selected acridine and naphthalene derivatives, illustrating the impact of structural modifications.
| Compound Family | Modification | Emission Wavelength (λem) | Key Finding |
| Fused DMBA Derivatives rsc.org | Attaching different donor/acceptor groups | ≤ 434 nm (Electroluminescence) | Fused structure inhibits vibrations, leading to deep-blue emission. |
| Diphenylnaphthalonitriles nih.govresearchgate.net | Varying para-substituents on phenyl rings | Blue to Red-shifted emission | Stronger electron-donating groups enhance charge transfer, red-shifting the emission. |
| Tetrahydroacridines beilstein-journals.org | Addition of methoxy groups | ~410 nm (Blue) | Methoxy groups cause a red-shift compared to the unsubstituted molecule (393 nm). |
| Naphtho[2,3-d]thiazole-4,9-diones mdpi.com | Introduction of N-heterocycles | > 600 nm in polar solvents | Nitrogen-containing groups induce significant bathochromic shifts. |
Strategies for Solid-State Emission
Achieving high luminescence efficiency in the solid state is a major challenge for many organic chromophores due to aggregation-caused quenching. Several strategies are employed to overcome this limitation:
Suppression of π–π Stacking: The most common approach is to design molecules that resist close packing in the solid state. This is achieved by introducing bulky substituents, creating twisted molecular geometries, or using donor-acceptor systems that disrupt intermolecular interactions. rsc.org
Aggregation-Induced Emission (AIE): Some molecules exhibit enhanced emission upon aggregation, a phenomenon known as AIE. This is often achieved by designing molecules with rotors (like phenyl groups) that are free to rotate in solution, providing a non-radiative decay pathway. In the aggregated state, these rotations are restricted, which blocks the non-radiative channel and activates the radiative pathway, leading to strong fluorescence. nih.gov
Host-Guest Systems: In OLEDs, the emissive material (guest) is often dispersed in a host material matrix. The host material should have a higher triplet energy than the guest to ensure efficient energy transfer to the dopant and prevent reverse energy flow. mdpi.comnih.gov This strategy also helps to separate the emitter molecules, thus reducing aggregation quenching. mdpi.com For example, acridine derivatives have been successfully used as host materials for green and blue phosphorescent emitters. nih.govresearchgate.net
Organic Semiconductors and Charge Transport Phenomena
The delocalized π-electron system of this compound also makes it a suitable scaffold for organic semiconductors, which are the active components in organic field-effect transistors (OFETs) and other electronic devices.
Electronic Properties and Energy Band Gaps
The performance of an organic semiconductor is largely dictated by its electronic properties, specifically the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting energy band gap. These parameters govern the efficiency of charge injection and transport.
HOMO/LUMO Levels: The HOMO level relates to the ability to donate an electron (hole transport), while the LUMO level relates to the ability to accept an electron (electron transport). In donor-acceptor type materials, the HOMO is typically localized on the donor moiety and the LUMO on the acceptor. nih.gov For instance, in a series of acridine-based hole-transporting materials, a triphenylamine-containing derivative (TPA-2ACR) exhibited a higher HOMO energy level compared to a carbazole-based one (PhCAR-2ACR), suggesting better hole-transporting ability. nih.gov
Energy Band Gap (Eg): The energy band gap is the difference between the LUMO and HOMO levels. It determines the energy required to excite an electron and is a crucial factor for optoelectronic applications. For a series of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines, the experimental energy band gaps were found to be around 3.0 eV, making them promising for optoelectronic applications. beilstein-journals.org The optical band gap can be estimated from the onset of the UV-vis absorption spectrum. beilstein-journals.org
The following table presents the electronic properties of selected acridine derivatives.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (Eg) (eV) |
| PhCAR-2ACR nih.gov | -5.70 | -2.02 | 3.68 |
| TPA-2ACR nih.gov | -5.35 | -1.67 | 3.68 |
| Tetrahydroacridine (4a) beilstein-journals.org | - | - | 3.37 (Optical) |
| Methoxy-sub. Tetrahydroacridine (4b) beilstein-journals.org | - | - | 3.20 (Optical) |
| Trifluoromethoxy-sub. Tetrahydroacridine (4c) beilstein-journals.org | - | - | 3.09 (Optical) |
Influence of End-Capping and Linker Engineering
The modification of the core this compound structure through end-capping (attaching groups to the ends of the conjugated system) and linker engineering (modifying the bridge connecting different parts of the molecule) is a powerful tool for tuning charge transport properties.
End-Capping: Attaching different aryl substituents can adjust the emission color and charge-transporting properties. In naphtho[2,3-c] rsc.orgnih.govnih.govthiadiazole derivatives, which share a similar extended aromatic structure, aryl substituents at the 4,9-positions were used to tune the emission color, and some derivatives showed ambipolar charge transport with nearly equal hole and electron mobilities. rsc.org
Linker Engineering: The nature of the chemical linker between donor and acceptor units significantly impacts the electronic coupling and energy levels. In one study, connecting carbazole and acridine donors to a triazine acceptor via a para-linked phenyl ring resulted in a more pronounced decrease in the triplet energy compared to a meta-linked phenyl linker. researchgate.net Direct connection of the donor to the acceptor provided the highest triplet energy, a desirable feature for host materials in blue OLEDs. researchgate.net Similarly, using an electron-deficient pyridyl group as a linker, instead of a phenyl group, between acridone and carbazole moieties was found to slightly improve the electron-transporting capability of the resulting host material. nih.gov
These strategies demonstrate that the rational chemical design of this compound derivatives allows for precise control over their material properties, paving the way for their application in high-performance optoelectronic devices.
Potential in Organic Field-Effect Transistors (OFETs) and Organic Solar Cells (OSCs)
Currently, there is a notable lack of direct research specifically investigating the performance of the parent this compound compound in Organic Field-Effect Transistors (OFETs) and Organic Solar Cells (OSCs). However, by examining the properties of structurally related azaacenes and larger polycyclic aromatic systems, we can infer its potential.
The incorporation of a nitrogen atom into the polycyclic aromatic framework, as seen in this compound, significantly influences the molecule's electronic properties. nih.gov Generally, the higher electronegativity of nitrogen compared to carbon leads to a lowering of the frontier molecular orbital (HOMO and LUMO) energy levels. nih.gov This can be advantageous for n-type or ambipolar charge transport in OFETs, a characteristic often sought after in organic electronics to enable complementary circuits. sigmaaldrich.com For a material to be effective in an OFET, it must form a well-ordered thin film that facilitates efficient charge transport. The planar structure of this compound suggests a propensity for π-π stacking, which is crucial for charge hopping between molecules.
In the context of OSCs, the electronic properties of the donor and acceptor materials must be precisely matched for efficient charge separation and collection. The tunable nature of azaacenes through chemical modification suggests that derivatives of this compound could be engineered to have suitable energy levels to act as either donor or acceptor materials. acs.org For instance, the introduction of electron-donating or electron-withdrawing groups can fine-tune the HOMO and LUMO levels to optimize the performance of the solar cell. nih.gov While specific data for this compound is not available, the performance of other naphtho-fused heterocyclic derivatives in organic electronics provides a glimpse into its potential.
Below is a table of performance data for some related organic semiconductor compounds used in OFETs, which helps to contextualize the potential of new materials like this compound.
Table 1: Performance of Selected Naphtho-Fused Derivatives in OFETs
| Compound | Mobility (μ) [cm²/Vs] | On/Off Ratio | Device Type |
| Naphtho[2,3-c] nih.govacs.orgresearchgate.netthiadiazole (NTD) Derivative (1) | 7.16 × 10⁻⁴ (hole), 6.19 × 10⁻⁴ (electron) | - | OFET |
| Naphtho[2,3-c] nih.govacs.orgresearchgate.netthiadiazole (NTD) Derivative (3) | Ambipolar | - | OFET |
| Naphtho[2,3-c] nih.govacs.orgresearchgate.netthiadiazole (NTD) Derivative (5) | Ambipolar | - | OFET |
Data sourced from a study on light-emitting naphtho[2,3-c] nih.govacs.orgresearchgate.netthiadiazole derivatives. rsc.org The specific derivatives are labeled as compounds 1, 3, and 5 in the source material. It is important to note that these are not the parent this compound.
Photonic Materials and Devices
The interaction of light with organic molecules forms the basis of photonic materials and devices. The extended π-conjugated system in this compound is expected to give rise to interesting photophysical properties, making it a candidate for applications such as pH sensors.
Halochromic Behavior and pH Sensing
Halochromism is the property of a substance to change color in response to a change in pH. This phenomenon is often observed in molecules containing nitrogen heteroatoms, which can be protonated or deprotonated, thereby altering the electronic structure and, consequently, the absorption and emission of light. rsc.org
While direct experimental evidence of the halochromic behavior of this compound is not extensively documented, the acridine core within its structure strongly suggests a potential for pH sensitivity. The lone pair of electrons on the nitrogen atom can accept a proton in acidic conditions, leading to the formation of a cationic species. pharmaguideline.com This protonation event would significantly modify the intramolecular charge distribution and the energy gap between the HOMO and LUMO, likely resulting in a noticeable color change (a shift in the absorption spectrum). rsc.org
The general principle of pH sensing using acridine-based dyes involves monitoring this change in color or fluorescence. For example, acridine orange is a well-known pH-sensitive dye that exhibits different fluorescent properties in acidic and neutral/basic environments. The protonation of the nitrogen atom in the acridine ring is central to this behavior. It is therefore highly probable that this compound and its derivatives would exhibit similar pH-responsive optical properties, making them promising candidates for the development of novel pH sensors.
General Principles in Advanced Materials Science
The exploration of new molecules like this compound for advanced applications is guided by fundamental principles of materials science that establish a relationship between molecular structure and macroscopic properties. nih.govarxiv.orgrsc.org
Molecular Design and Tuning: A significant advantage of organic materials is the ability to tune their properties through synthetic chemistry. The this compound scaffold can be systematically modified with various functional groups to fine-tune its electronic energy levels, solubility, and solid-state packing. For instance, attaching electron-donating groups could raise the HOMO level, making it more suitable as a p-type semiconductor, while electron-withdrawing groups could lower the LUMO level, enhancing its n-type characteristics. nih.gov This tunability is a cornerstone of designing materials for specific applications in OFETs, OSCs, and sensors. acs.org
Supramolecular Assembly: The performance of organic materials in solid-state devices is not solely dependent on the properties of individual molecules but also on how these molecules arrange themselves in thin films. Control over the supramolecular assembly is crucial for optimizing properties like charge carrier mobility. The planar nature of this compound suggests that it could form well-ordered crystalline domains, which are generally beneficial for charge transport. Understanding and controlling the factors that govern this self-assembly, such as processing conditions and substrate interactions, is a key aspect of materials science that would be vital for harnessing the full potential of this compound. rsc.org
Photocatalytic Applications of Naphtho 2,3 C Acridine Analogues
Fundamentals of Acridine-Based Photocatalysis
Acridine-based photocatalysis has emerged as a powerful platform for direct functionalization reactions, notably in the direct use of carboxylic acids without prior activation. nih.gov The photocatalytic activity of acridines is rooted in their ability to engage in several distinct photochemical processes upon excitation with visible light. Substituents can significantly influence photocatalytic activity; for instance, 9-aryl groups, particularly those with ortho-substituents, have been shown to enhance the efficiency of direct decarboxylative functionalizations. nih.gov In contrast, unsubstituted acridine (B1665455) often proves inefficient, requiring high catalyst loadings and resulting in lower yields. nih.gov The versatility of these photocatalysts stems from three primary mechanisms: Photoinduced Electron Transfer (PET), Energy Transfer (EnT), and Hydrogen Atom Transfer (HAT).
Photoinduced Electron Transfer (PET) is a process where an electron is transferred from a donor to an acceptor in an excited state, leading to the formation of a charge-separated state. wikipedia.org A photoexcited molecule can function as a potent oxidizing or reducing agent. wikipedia.orgyoutube.com In the context of acridine photocatalysis, upon absorbing a photon, the acridine derivative is promoted to an electronically excited state. youtube.comnih.gov This excited state can then be quenched through electron transfer with a suitable substrate, generating an acridine radical and a substrate radical ion. nih.gov
A crucial variant of this mechanism for acridine catalysts is Proton-Coupled Electron Transfer (PCET). nih.govacs.org Studies have shown that visible light acridine photocatalysts can induce photodecarboxylation from the singlet excited state of an acridine–carboxylic acid complex. nih.gov This occurs without the need for prior deprotonation of the acid to form a carboxylate salt, a step often required with other photocatalysts. nih.govresearchgate.net The PCET process happens within a hydrogen-bonded complex formed between the acridine and the carboxylic acid. nih.govacs.org Light promotes the transfer of an electron and a proton, generating a carboxyl radical which then readily expels carbon dioxide to form an alkyl radical, and an N-H radical species on the acridine. acs.org This directional nature of the PCET within the catalyst-substrate complex contributes to the high chemoselectivity observed in acridine-catalyzed reactions, even in the presence of other easily oxidizable groups. rsc.org
Calculations suggest that the excitation of acridine in the presence of a proton donor like water or alcohol can induce a PCET, leading to an acridinyl radical. researchgate.net This process is fundamental to the ability of acridine photocatalysts to directly activate stable molecules like carboxylic acids for subsequent transformations. nih.govnih.gov
Energy Transfer (EnT) is a photophysical process where an excited photocatalyst transfers its electronic energy to a substrate molecule, rather than an electron. rsc.orgfupress.net This raises the substrate to an excited state, which can then undergo a chemical reaction. rsc.org The deactivation of triplet-state acridine molecules can proceed almost exclusively through energy transfer to a quenching species, which is promoted to an electronically excited state. rsc.org
While PET and HAT are more commonly discussed for acridine-catalyzed decarboxylations, EnT is a fundamental photocatalytic mechanism. princeton.edu For EnT to be efficient, the triplet energy of the photocatalyst must be higher than that of the substrate. rsc.org The probability of energy transfer can be influenced by factors such as the orbital overlap between the catalyst and the substrate. rsc.org This mechanism is crucial for reactions like [2+2] cycloadditions, where the photocatalyst sensitizes the substrate to reach a reactive triplet state. princeton.edursc.org
Hydrogen Atom Transfer (HAT) involves the concerted movement of a proton and an electron (a hydrogen atom) from a substrate to an excited photocatalyst. nih.gov This process directly generates a radical intermediate from the substrate without requiring pre-functionalization, making it a highly atom-economical approach. nih.goviastate.edu
Acridine photocatalysis can facilitate a previously unknown radical reductive disulfur (B1233692) bond cleavage through a photoinduced HAT process in a silane–triplet acridine system. researchgate.net This highlights the multimodal reactivity of acridine photocatalysts, which can engage in different mechanisms depending on the reaction partners. researchgate.net In some dual catalytic systems, a co-catalyst like tetrabutylammonium (B224687) decatungstate (TBADT) is believed to facilitate the turnover of the acridine photocatalyst via HAT steps, which is crucial for cleaving the strong N-H bond formed after the initial PCET event. acs.org Photocatalyzed HAT is a powerful tool for activating C-H bonds, where an excited photocatalyst abstracts a hydrogen atom to generate a carbon-centered radical that can participate in further reactions. nih.govresearchgate.net
Dual Catalytic Systems
A significant advancement in the application of acridine photocatalysis is its integration into dual catalytic systems. This approach merges the radical-generating capability of the acridine photocatalyst with a second, distinct catalytic cycle, often involving a transition metal. nih.govresearchgate.net This synergistic strategy enables transformations that are inaccessible to either catalyst alone. nih.gov
A prominent example is the direct decarboxylative radical conjugate addition of carboxylic acids to Michael acceptors. nih.gov This reaction is co-catalyzed by an acridine photocatalyst and a copper complex. nih.gov The proposed mechanism involves the acridine photocatalyst generating an alkyl radical from a carboxylic acid via a photoinduced PCET. nih.gov This alkyl radical then adds to a Michael acceptor. Simultaneously, the acridinyl radical intermediate can reduce a Cu(I) catalyst to a Cu(0) species. The resulting α-carbonyl radical from the conjugate addition can then interact with the copper catalyst to close the catalytic cycle. nih.gov This dual system has a broad scope, accommodating primary, secondary, and tertiary carboxylic acids. nih.gov
Similarly, acridine photocatalysis has been successfully combined with copper catalysis for the direct decarboxylative amination of carboxylic acids and the N-alkylation of amines. nih.govresearchgate.net These dual systems demonstrate the compatibility of acridine photocatalysts with transition metal catalysts, opening new avenues for carbon-carbon and carbon-heteroatom bond formation. nih.gov In some cases, a triple catalytic system involving an acridine photocatalyst, a copper catalyst, and a Brønsted acid has been developed for the modular construction of α-branched secondary amines from carboxylic acids, aldehydes, and aromatic amines. rsc.org
| Catalyst System | Reaction Type | Substrates | Key Feature | Ref. |
| Acridine / Copper | Decarboxylative Conjugate Addition | Carboxylic Acids, Michael Acceptors | Interfaces acridine-photocatalyzed decarboxylation with a copper catalytic cycle. | nih.gov |
| Acridine / Copper | Decarboxylative Amination | Carboxylic Acids, Amines | Enables direct C-N bond formation from acids. | nih.govresearchgate.net |
| Acridine / Tetrabutylammonium Decatungstate (TBADT) | Decarboxylative Radical Addition | Carboxylic Acids, Azomethines | TBADT facilitates acridine turnover via HAT. | acs.org |
| Acridine / Copper / Brønsted Acid | Tricomponent Amine Construction | Carboxylic Acids, Aldehydes, Aromatic Amines | Modular synthesis of complex amines from simple precursors. | rsc.org |
| Acridine / Lewis Acid | C-H Amination | Arenes, Pyrazole, Triazole | In situ generated photooxidants from acridine and Lewis acids. | nih.gov |
This table presents examples of dual catalytic systems involving acridine-based photocatalysts.
Reactive Intermediate Generation
A core function of photocatalysis is the generation of highly reactive intermediates from stable precursors under mild conditions. nih.govacs.org Acridine photocatalysts excel at producing radical species, which are key intermediates in a vast array of synthetic transformations. nih.govbohrium.com The ability to generate these intermediates using visible light avoids the harsh reagents and conditions often required in traditional radical chemistry. bohrium.com
The generation of alkyl radicals is a hallmark of acridine-based photocatalysis. nih.govbohrium.comiu.edu The most common and powerful method involves the direct decarboxylation of carboxylic acids. nih.govresearchgate.net As described in the PET/PCET mechanism, the photoexcited acridine-acid complex undergoes a concerted proton-electron transfer, leading to a carboxyl radical that rapidly loses CO₂ to furnish an alkyl radical. nih.govacs.org This method is exceptionally broad, allowing for the generation of primary, secondary, and even tertiary alkyl radicals from their corresponding and readily available carboxylic acids. nih.gov
The involvement of alkyl radical intermediates in these reactions has been confirmed through radical trapping experiments. nih.gov Once formed, these alkyl radicals can be engaged in a variety of bond-forming reactions, including conjugate additions, aminations, and couplings with sulfonyl-containing groups, demonstrating the synthetic utility of this generation method. nih.govnih.gov
Open-Shell Charged Species
The photocatalytic cycle of Naphtho[2,3-c]acridine analogues is fundamentally reliant on the generation of open-shell intermediates. The key species is the acridinyl radical (Acr-H•), a neutral radical intermediate. nih.govacs.org Its formation is initiated by the photoexcitation of a hydrogen-bonded complex between the acridine catalyst and a substrate, such as a carboxylic acid. nih.gov Upon absorbing light, this complex undergoes a proton-coupled electron transfer (PCET). acs.orgnih.gov This process simultaneously creates the acridinyl radical and a radical from the substrate (e.g., a carboxyl radical from a carboxylic acid), which can then rapidly expel CO2 to form an alkyl radical. acs.org
The identity of the acridinyl radical has been confirmed through techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which showed the characteristic spectrum of a persistent radical upon irradiation of an acridine with a carboxylic acid. nih.gov This open-shell species is a crucial mechanistic hub. A critical step in the catalytic cycle is the turnover of the photocatalyst, which requires the cleavage of the newly formed N–H bond in the acridinyl radical. acs.org This can be facilitated by a co-catalyst. For instance, in dual catalytic systems, the acridinyl radical can reduce a Cu(I) species to a more reactive Cu(0) complex, thereby regenerating the ground-state acridine photocatalyst and propagating the second catalytic cycle. acs.org
Supramolecular Assemblies Involving Naphtho 2,3 C Acridine Derivatives
Self-Assembly Processes and Control
Self-assembly is a process in which molecules spontaneously organize into ordered structures without external guidance. For derivatives of Naphtho[2,3-c]acridine, this process would be predominantly driven by a combination of non-covalent interactions. The large surface area of the this compound core is expected to favor significant π-π stacking interactions, where the aromatic rings of adjacent molecules align.
The control over these self-assembly processes can be achieved by chemical modification of the this compound scaffold. For instance, the introduction of hydrogen bond donors and acceptors would allow for the formation of specific and directional interactions, leading to more complex and well-defined architectures. The solvent environment also plays a crucial role; polar solvents might disrupt hydrogen bonds, while non-polar solvents could enhance π-π stacking.
Table 1: Hypothetical Control Parameters for the Self-Assembly of a Functionalized this compound Derivative
| Parameter | Effect on Self-Assembly | Resulting Structure |
| Solvent Polarity | Increased polarity weakens π-π stacking | Favors smaller aggregates or monomeric state |
| Decreased polarity strengthens π-π stacking | Promotes formation of larger, ordered assemblies | |
| Functional Groups | Introduction of amide groups | Induces directional hydrogen bonding |
| Attachment of long alkyl chains | Influences solubility and packing | |
| Temperature | Increase may disrupt weaker interactions | Can lead to disassembly or rearrangement |
| Concentration | Higher concentration favors aggregation | Formation of larger supramolecular polymers |
Formation of Higher-Order Structures (e.g., Nanotubes, Helicates)
The planar and rigid nature of the this compound core makes it a candidate for the formation of higher-order supramolecular structures. While specific examples involving this exact compound are not prominent in the literature, the principles of forming such structures with similar polycyclic aromatic hydrocarbons are well-established.
Nanotubes: Supramolecular nanotubes could potentially be formed through the hierarchical assembly of this compound derivatives. This would likely involve an initial self-assembly into planar sheets via π-π stacking and hydrogen bonding, followed by the rolling of these sheets into a cylindrical structure. The diameter of such a nanotube would be determined by the specific interactions and the geometry of the constituent molecules.
Helicates: Helicates are chiral, helical supramolecular structures formed by the wrapping of one or more ligand strands around a series of metal ions. sigmaaldrich.com For a this compound derivative to form a helicate, it would need to be functionalized with appropriate metal-binding sites, such as bipyridine or phenanthroline units. The inherent chirality of the resulting helical structure could be controlled by the use of chiral linkers or auxiliaries. The formation of double, triple, or even more complex helicates is conceivable, depending on the design of the ligand strand. frontiersin.org
Metal-Ligand Directed Supramolecular Architectures
The incorporation of metal ions into supramolecular systems provides a powerful tool for directing the assembly of complex and well-defined architectures. nih.gov The predictable coordination geometries of metal ions allow for the precise positioning of ligands in space. By functionalizing the this compound core with chelating units, it can act as a ligand in the formation of various metallosupramolecular structures.
These architectures can range from simple discrete complexes, such as molecular squares or cages, to extended metal-organic frameworks (MOFs). The properties of these materials, including their porosity, catalytic activity, and photophysical behavior, would be influenced by both the this compound unit and the choice of the metal ion.
Table 2: Potential Metal-Ligand Architectures with Functionalized this compound Ligands
| Metal Ion | Coordination Geometry | Potential Supramolecular Architecture |
| Pd(II) or Pt(II) | Square Planar | Molecular squares, rectangles |
| Cu(I) or Ag(I) | Tetrahedral | Helicates, tetrahedral cages |
| Zn(II) or Cd(II) | Tetrahedral/Octahedral | Cages, coordination polymers |
| Lanthanides | Various (High C.N.) | Luminescent coordination polymers |
Dendrimer Chemistry with Naphthoacridine Cores
Dendrimers are highly branched, tree-like macromolecules with a well-defined structure. They consist of a central core, generations of repeating branched units, and terminal functional groups. The properties of dendrimers are highly tunable by modifying these three components. While the use of this compound as a core for dendrimers is not extensively documented, its large, rigid structure makes it an intriguing candidate.
A this compound core could serve as a scaffold from which dendritic branches emanate. The synthesis would likely involve the initial functionalization of the naphthoacridine unit with reactive sites, followed by the stepwise growth of dendritic wedges. The resulting dendrimers would possess a unique combination of properties derived from the photophysically active core and the functional periphery. Such molecules could have applications in areas like light-harvesting, sensing, or as nanocarriers for therapeutic agents. The interaction of such dendrimers with small aromatic molecules has been a subject of study, indicating potential applications in areas like environmental remediation. nih.govrsc.org
Table 3: Hypothetical Generations and Properties of a Dendrimer with a this compound Core
| Dendrimer Generation | Number of Surface Groups | Molecular Weight (approx. g/mol ) | Potential Properties |
| G0 | 4 | ~800 | Core-dominated photophysics |
| G1 | 8 | ~2000 | Increased solubility, modified photophysics |
| G2 | 16 | ~4400 | Encapsulation capabilities, further altered photophysics |
| G3 | 32 | ~9200 | Dense shell, potential for drug delivery applications |
Structure Property Relationships and Design Principles
Correlating Molecular Architecture with Spectroscopic Properties
The spectroscopic signature of Naphtho[2,3-c]acridine and its analogues is intrinsically linked to their rigid, planar, and extended π-conjugated systems. The fusion of the acridine (B1665455) and naphthalene (B1677914) moieties creates a unique electronic landscape that governs its interaction with light.
The correlation between the molecular structure and spectroscopic properties can be further elucidated by examining related naphtho-fused systems. For instance, in Naphtho[2,3-b]indolizine-6,11-dione derivatives, the absorption and fluorescence emission are influenced by both substituent effects and the solvent environment. nih.gov These compounds exhibit large Stokes shifts, which is the difference between the absorption and emission maxima, a property that is highly desirable in applications like fluorescence microscopy and sensing. nih.gov
Linker and Substituent Effects on Electronic and Optical Behavior
The electronic and optical properties of the this compound core can be finely tuned by the strategic introduction of various substituents and linking groups. These modifications can alter the electron density distribution within the molecule, thereby influencing its absorption, emission, and charge-transport characteristics.
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at specific positions on the this compound skeleton can have profound effects. Generally, EDGs such as amino (-NH2) or methoxy (B1213986) (-OCH3) groups increase the energy of the highest occupied molecular orbital (HOMO), leading to a red shift in the absorption and emission spectra. Conversely, EWGs like nitro (-NO2) or cyano (-CN) groups lower the energy of the lowest unoccupied molecular orbital (LUMO), which can also result in a bathochromic shift.
This principle is well-illustrated in the broader acridine family. For instance, in a series of acridine N-acylhydrazone derivatives, the introduction of different substituents on the benzohydrazide (B10538) moiety leads to noticeable changes in their interaction with DNA, as observed through hypochromicity and shifts in the absorption maxima. nih.gov
The nature and position of substituents can also impact the fluorescence quantum yield. In some N-arylcarbazole systems, the position of the substituent on the thiophene (B33073) ring dramatically affects the photophysical properties, with some derivatives showing significant red-shifts and broadening of their emission spectra, indicative of intramolecular charge transfer (ICT) character in the excited state. clockss.org
The influence of substituents on the solid-state fluorescence of related naphtho-fused systems is also significant. In novel naphtho[2,3-d]thiazole-4,9-diones, the introduction of different amine-containing heterocyclic substituents at the 2-position of the thiazole (B1198619) ring not only caused large bathochromic shifts in solution but also induced fluorescence in the solid state, a property not observed in the unsubstituted parent compounds. mdpi.com This highlights the crucial role of substituents in controlling intermolecular interactions and packing in the solid state, which in turn governs the material's optical properties. mdpi.com
The following table provides an example of how substituents can affect the photophysical properties of a related Naphtho[2,3-d]thiazole-4,9-dione (B78148) system, which can be extrapolated to understand potential effects on the this compound core.
| Compound | Substituent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |
| 5a | Benzylamine | 450 | 550 | 100 |
| 5b | Morpholine | 475 | 605 | 130 |
| 5c | Thiomorpholine | 480 | 610 | 130 |
| 5d | Piperidine | 478 | 608 | 130 |
| 5e | 4-Methylpiperazine | 482 | 612 | 130 |
Data derived from a study on Naphtho[2,3-d]thiazole-4,9-dione derivatives, illustrating the principle of substituent effects. mdpi.com
Rational Design Strategies for Enhanced Functionality
The rational design of this compound derivatives with tailored functionalities relies on a deep understanding of the structure-property relationships discussed previously. By leveraging this knowledge, scientists can develop new compounds for specific applications, ranging from materials science to medicinal chemistry.
One key design strategy involves the concept of creating hybrid molecules. This approach entails combining the this compound core with other functional moieties to enhance a desired property, such as anticancer activity. For example, in the broader acridine class, hybrid molecules have been designed by attaching groups like mycophenolic acid or thiazolidinedione to the acridine skeleton to improve their therapeutic potential.
Another important design principle is the control of intermolecular interactions to achieve desired solid-state properties. For light-emitting applications, for instance, the design of molecules that can suppress concentration quenching is crucial. This can be achieved by introducing bulky substituents that prevent close packing of the chromophores in the solid state, thereby maintaining high fluorescence quantum yields. This strategy has been successfully employed in a new series of naphtho[2,3-c] researchgate.netnih.govebi.ac.ukthiadiazole derivatives, where aryl substituents at the 4,9-positions were used to tune the emission color and suppress intermolecular dipole-dipole interactions. rsc.org
Furthermore, the rational design of this compound-based compounds can be guided by computational methods. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic structure, absorption spectra, and emission properties of hypothetical molecules before their synthesis. rsc.org This in silico approach allows for the screening of a large number of potential candidates and the identification of the most promising structures for experimental investigation, thus accelerating the discovery of new functional materials.
For applications in medicinal chemistry, such as the development of antibacterial agents, rational design can involve modifying the this compound scaffold to enhance its interaction with a specific biological target. This is exemplified by the design of naphthoquinone-based antibacterial agents, where the introduction of chiral substituents was found to be critical for their bactericidal activity. rsc.org A similar approach could be applied to the this compound core to develop new therapeutic agents.
Future Directions and Emerging Research Avenues
Integration with Advanced Characterization Techniques
The comprehensive understanding of Naphtho[2,3-c]acridine and its derivatives is intrinsically linked to the analytical techniques used for their characterization. While standard methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and mass spectrometry remain fundamental researchgate.netresearchgate.netresearchgate.net, the future lies in the integration of more sophisticated characterization tools. These advanced techniques are essential for elucidating complex structural details, understanding dynamic processes, and probing properties at the nanoscale. spectroscopyonline.com
Future research will increasingly rely on:
Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy can provide unprecedented insights into the excited-state dynamics of this compound derivatives. spectroscopyonline.com This is crucial for applications in optoelectronics, where understanding the lifetimes and decay pathways of excited states is paramount for designing efficient devices.
Advanced Microscopy: High-resolution microscopy techniques, such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), will be instrumental in characterizing the morphology of thin films and single molecules of this compound-based materials. semi.ac.cn This allows for direct visualization of molecular packing and orientation on surfaces, which critically influences the performance of organic electronic devices.
Hyperspectral Imaging: This technique combines spectroscopy and imaging to provide spectral information for each pixel in an image. spectroscopyonline.com It could be employed to map the distribution and local environment of this compound-based sensors within complex matrices, such as biological cells or composite materials. spectroscopyonline.comresearchgate.net
Synchrotron-Based Techniques: The high brightness and tunability of synchrotron radiation open up possibilities for advanced X-ray techniques, including X-ray absorption and emission spectroscopy. These methods can provide detailed information about the electronic structure and local atomic environment of the nitrogen and other heteroatoms within the acridine (B1665455) core.
The data generated from these advanced methods will provide a more complete picture of the structure-property relationships governing the behavior of this compound compounds, enabling a more rational design of new materials with tailored functionalities.
Development of Novel Synthetic Routes
While classical methods for acridine synthesis exist, future efforts will concentrate on developing more efficient, sustainable, and versatile synthetic strategies for the this compound framework and its derivatives. nih.gov The focus is shifting towards methodologies that align with the principles of green chemistry, such as minimizing waste, reducing energy consumption, and utilizing non-toxic reagents. scielo.org.mxjocpr.com
Key emerging research avenues in synthesis include:
One-Pot, Multi-Component Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly desirable. scielo.org.mx They reduce the need for intermediate purification steps, saving time, solvents, and energy. scielo.org.mx The development of novel MCRs for this compound synthesis is a significant area of interest. researchgate.netscielo.org.mx
Catalyst Innovation: Research is focused on designing highly efficient catalysts for acridine synthesis. This includes the use of heterogeneous nanocatalysts, which offer advantages like high surface area, easy separation from the reaction mixture, and reusability. scielo.org.mxnih.gov The use of sulfonic acid functionalized SBA-15 and heteropoly acids supported on clay are examples of such innovations. researchgate.netscielo.org.mx
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of acridine derivatives. jocpr.com This technique offers a more energy-efficient alternative to conventional heating. jocpr.comresearchgate.net
C-H Bond Activation: Direct functionalization of the this compound core through C-H bond activation is a highly sought-after goal. This approach avoids the need for pre-functionalized starting materials, making the synthesis more atom-economical and efficient.
The table below summarizes various modern synthetic approaches that could be adapted or further developed for this compound derivatives, highlighting the trend towards greener and more efficient chemistry.
| Synthetic Strategy | Catalyst/Conditions | Key Advantages | Reference |
| One-Pot Three-Component Condensation | Sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H), solvent-free | Efficient, green, environmentally friendly, high yields. | scielo.org.mx |
| Multi-Component Reaction | Heteropoly acid supported on Montmorillonite K-10 clay, solvent-free | Direct synthesis, confirmed by various spectroscopic techniques. | researchgate.net |
| Microwave-Assisted Synthesis | Zinc Chloride (ZnCl2) | Rapid, clean, high efficiency, follows green chemistry principles. | jocpr.com |
| Iodocyclization Reaction | Intramolecular iodocyclization | Novel pathway to access related fused acridine systems. | rsc.org |
| N-Alkylation via Acridan Intermediate | Ionic liquid solvents | High yield, avoids highly toxic alkylating agents. | google.com |
This table presents examples from related acridine syntheses that illustrate emerging methodologies.
Exploration of New Application Domains in Materials Science
The planar, π-conjugated structure of this compound makes it an excellent candidate for a variety of applications in materials science, particularly in the field of organic electronics. While its potential as a DNA intercalator is known, future research is expanding into new and exciting technological domains.
Emerging application areas include:
Organic Light-Emitting Diodes (OLEDs): Acridine derivatives have been successfully used as hole-transporting materials and host materials in phosphorescent OLEDs. researchgate.netmdpi.com Future work on this compound could focus on tuning its electronic levels through strategic substitution to optimize charge injection/transport properties and develop new, highly efficient emitters, potentially for deep-blue or other specific color applications. researchgate.netmdpi.com
Organic Field-Effect Transistors (OFETs): The extended π-system of this compound suggests potential for use as an organic semiconductor in OFETs. Research will aim to design derivatives with appropriate molecular packing and energy levels to achieve high charge carrier mobility.
Chemosensors: The nitrogen atom in the acridine ring can act as a binding site for metal ions. This allows for the design of this compound-based fluorescent chemosensors that can selectively detect specific cations through changes in their emission properties. researchgate.net Future work could target the detection of environmentally or biologically important analytes with high sensitivity and selectivity. researchgate.net
The table below highlights the performance of some acridine-based materials in OLED applications, indicating the potential for this compound derivatives.
| Material | Application | Performance Metrics | Reference |
| TPA-2ACR | Hole-Transporting Material (OLED) | Current Efficiency: 55.74 cd/A; Power Efficiency: 29.28 lm/W; EQE: 21.59% | mdpi.com |
| PhCAR-2ACR | Host Material (OLED) | High thermal decomposition temperature (402 °C) | mdpi.com |
This table showcases the potential of acridine-based materials, suggesting promising avenues for this compound research.
Advanced Computational Modeling and Prediction
Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights that complement experimental findings. For this compound, advanced computational modeling offers a powerful way to predict properties, elucidate mechanisms, and guide the design of new molecules with desired functions.
Future research will heavily utilize:
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods are workhorses for calculating the electronic structure, molecular geometry, and spectroscopic properties of molecules. researchgate.netrsc.org DFT can be used to predict key parameters like HOMO/LUMO energy levels, which are crucial for designing materials for organic electronics. nih.govnih.gov TD-DFT allows for the simulation of UV-Vis absorption and emission spectra, providing insights into the photophysical properties of new this compound designs before they are synthesized. rsc.org
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound derivatives in different environments, such as in solution or in the solid state. This is particularly useful for predicting the morphology of thin films, understanding host-guest interactions in OLEDs, or studying the binding of sensor molecules to their targets.
Machine Learning (ML) and Artificial Intelligence (AI): As more experimental and computational data on acridine derivatives become available, ML and AI algorithms can be trained to identify complex structure-property relationships. spectroscopyonline.com These models could then be used to rapidly screen virtual libraries of this compound compounds and predict their properties, accelerating the discovery of new high-performance materials.
The synergy between computational prediction and experimental validation will be a key driver of innovation, enabling a more targeted and efficient exploration of the vast chemical space accessible from the this compound scaffold. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Naphtho[2,3-c]acridine derivatives?
- Methodology : Palladium-catalyzed coupling reactions are widely used. For example, naphtho-fused heterocycles like naphtho[2,3-b]furan-4,9-diones are synthesized via two-site coupling of 2-hydroxy-1,4-naphthoquinones with olefins using Pd/C catalysts under solvent-free conditions . Thiophene analogs (e.g., naphtho[2,3-c]thiophene) are synthesized via tautomerization studies, emphasizing regioselective control .
- Key Considerations : Optimize catalyst loading (e.g., 5-10 mol% Pd/C) and reaction temperature (80-120°C) to balance yield and purity.
Q. How is the structural characterization of this compound performed?
- Techniques :
- X-ray Diffraction (XRD) : Resolves fused aromatic systems and substituent orientation (e.g., naphtho[1,2-e][1,3]oxazin derivatives) .
- NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., distinguishing quinone vs. acridine protons) .
- Mass Spectrometry : Confirms molecular weight (e.g., C21H12N2O3, MW 340.34) .
Q. What biological activities are associated with this compound analogs?
- Findings : Isofuranonaphthoquinones (structurally related) exhibit cytotoxicity against cancer cell lines (e.g., IC50 ~10 µM in human foreskin fibroblasts) . Derivatives like Vat Olivet (naphthoacridine triones) show potential as dye intermediates, though direct pharmacological data are limited .
- Experimental Design : Use MTT assays for cytotoxicity screening and compare against non-malignant cell lines to assess selectivity .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound derivatives?
- Analysis Framework :
- Dose-Response Variability : Replicate assays across multiple labs using standardized protocols (e.g., ISO 10993-5 for cytotoxicity) .
- Structural Confounders : Verify purity via HPLC (>98%) and confirm stereochemistry (e.g., chiral centers in reduced congeners) .
- Example : Discrepancies in cytotoxicity of isofuranonaphthoquinones may arise from impurity-driven false positives .
Q. What advanced spectroscopic methods resolve electronic properties of this compound-based materials?
- Techniques :
- Time-Resolved Fluorescence : Measures emission lifetimes (e.g., 452–611 nm for naphtho[2,3-c]thiadiazole linkers) .
- Electrochemical Profiling : Cyclic voltammetry identifies redox potentials (e.g., quinone/acridine moieties) .
Q. What strategies improve regioselectivity in this compound synthesis?
- Approaches :
- Directed C-H Activation : Use directing groups (e.g., pyridine in PNT/PNS) to control coupling sites .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction selectivity vs. non-polar alternatives .
Safety and Handling
Q. What safety protocols are recommended for handling this compound derivatives?
- Guidelines :
- PPE : Use nitrile gloves, lab coats, and ventilated fume hoods due to acute toxicity (OSHA Category 4 for oral/skin/inhalation) .
- Spill Management : Collect spills in sealed containers using inert adsorbents (e.g., silica gel) .
- Storage : Keep in dark, airtight containers at 4°C to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
